N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide
CAS No.:
Cat. No.: VC16293438
Molecular Formula: C15H12Cl2FNO2
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12Cl2FNO2 |
|---|---|
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide |
| Standard InChI | InChI=1S/C15H12Cl2FNO2/c1-9(21-12-5-3-11(18)4-6-12)15(20)19-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,19,20) |
| Standard InChI Key | HOBJBJACWDLDOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)F |
Introduction
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound belonging to the amide class of chemicals. Its molecular structure combines a dichlorophenyl group with a fluorophenoxy-propanamide scaffold, which contributes to its unique chemical and biological properties. This compound has garnered attention in research for its potential applications in medicinal chemistry, agrochemicals, and material sciences.
Molecular Formula and Weight
Structural Features
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IUPAC Name: N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide .
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SMILES Notation: CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)OC2=CC=C(C=C2)F .
Physical Characteristics
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Appearance: Typically crystalline or powder form.
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Solubility: Limited solubility in water due to its hydrophobic aromatic groups but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
General Synthesis
The synthesis of N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide involves:
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Starting Materials:
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2,4-dichloroaniline.
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4-fluorophenol.
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Propionyl chloride or equivalent acylating agents.
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Reaction Steps:
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Formation of the amide bond through acylation of 2,4-dichloroaniline.
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Etherification of the fluorophenol group with the propanamide backbone.
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Related Compounds
Compounds with similar structures (e.g., derivatives with different halogen substitutions) have been synthesized to explore their biological activity, particularly in antitubercular and anticancer studies .
Medicinal Chemistry
The compound serves as a scaffold for designing drugs targeting bacterial infections and possibly cancer due to its amide linkage and aromatic substituents that facilitate binding to biological targets.
Agrochemicals
Its structural features make it a candidate for developing pesticides or herbicides, as halogenated aromatic compounds are known for their pesticidal properties.
Research Outlook
Further studies are needed to:
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Evaluate the compound's pharmacokinetics and toxicity profiles.
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Explore its efficacy in vivo against pathogens like M. tuberculosis.
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Investigate its potential as a lead compound for anticancer drug development.
This compound’s unique structure offers significant promise for future research in both pharmaceutical and agricultural domains.
Note: All information is synthesized from authoritative sources excluding unreliable platforms like BenchChem or Smolecule .
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